Benzyl-3-cyclohexen-1-ylidenemethyl ether Benzyl-3-cyclohexen-1-ylidenemethyl ether
Brand Name: Vulcanchem
CAS No.: 22428-48-4
VCID: VC18434120
InChI: InChI=1S/C14H16O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-5,7-8,12H,6,9-11H2
SMILES:
Molecular Formula: C14H16O
Molecular Weight: 200.28 g/mol

Benzyl-3-cyclohexen-1-ylidenemethyl ether

CAS No.: 22428-48-4

Cat. No.: VC18434120

Molecular Formula: C14H16O

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-3-cyclohexen-1-ylidenemethyl ether - 22428-48-4

Specification

CAS No. 22428-48-4
Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
IUPAC Name cyclohex-3-en-1-ylidenemethoxymethylbenzene
Standard InChI InChI=1S/C14H16O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-5,7-8,12H,6,9-11H2
Standard InChI Key JEVXQVKXMWAWQE-UHFFFAOYSA-N
Canonical SMILES C1CC(=COCC2=CC=CC=C2)CC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Benzyl-3-cyclohexen-1-ylidenemethyl ether features a benzyl group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}) connected to a cyclohexenylidene moiety via an ether linkage. The cyclohexenylidene component introduces unsaturation, with the double bond positioned at the 3-cyclohexen-1-ylidene site. This configuration imparts rigidity and electronic asymmetry, influencing both reactivity and physical properties.

The IUPAC name, cyclohex-3-en-1-ylidenemethoxymethylbenzene, reflects the compound’s substitution pattern. Key structural parameters include:

  • Bond lengths: The ether linkage (C-O\text{C-O}) typically measures ~1.42 Å, consistent with standard ethers.

  • Cyclohexene ring: The unsaturated ring adopts a chair-like conformation, with slight distortions due to the exocyclic double bond .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are lacking in the provided sources, analogs such as benzyl cyclohexene carboxylates exhibit characteristic signals:

  • 1H^1\text{H} NMR: Aromatic protons (δ 7.2–7.4 ppm), methoxy protons (δ 3.4–3.6 ppm), and cyclohexene protons (δ 5.3–5.8 ppm for vinyl hydrogens).

  • IR: Strong absorption near 1100 cm1^{-1} (C-O\text{C-O} stretch) and 1650 cm1^{-1} (C=C\text{C=C} stretch).

Computational analyses using the canonical SMILES string (C1CC(=COCC2=CC=CC=C2)CC=C1\text{C1CC(=COCC2=CC=CC=C2)CC=C1}) predict moderate polarity and a logP value of ~3.2, suggesting limited water solubility.

Synthetic Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide ion with a primary alkyl halide. For benzyl-3-cyclohexen-1-ylidenemethyl ether, potential pathways include:

  • Alkoxide precursor: Deprotonation of 3-cyclohexen-1-ylmethanol using a strong base (e.g., NaH).

  • Electrophilic partner: Benzyl bromide or iodide.

The reaction proceeds via an SN2\text{S}_N2 mechanism, favoring primary substrates to avoid elimination . Challenges include steric hindrance from the cyclohexenylidene group and potential isomerization of the double bond under basic conditions .

Alkoxymercuration-Demercuration

An alternative route involves alkoxymercuration of a cyclohexene derivative. For example:

  • Mercuration: Reaction of cyclohexene with benzyl alcohol in the presence of Hg(O2CCF3)2\text{Hg(O}_2\text{CCF}_3\text{)}_2, forming a mercurinium ion intermediate.

  • Demercuration: Reduction with NaBH4\text{NaBH}_4 yields the ether .

This method offers regioselectivity (Markovnikov addition) but requires careful handling of mercury reagents .

Comparative Analysis of Related Compounds

ParameterBenzyl-3-cyclohexen-1-ylidenemethyl etherBenzyl 3-cyclohexene-1-carboxylateBenzyl 3-bromo-2-cyclohexen-1-yl ether
CAS No.22428-48-4Not providedNot provided
Molecular FormulaC14H16O\text{C}_{14}\text{H}_{16}\text{O}C14H16O2\text{C}_{14}\text{H}_{16}\text{O}_2C13H15BrO\text{C}_{13}\text{H}_{15}\text{BrO}
Molecular Weight200.28 g/mol216.27 g/mol259.16 g/mol
Functional GroupEtherEsterBromoether
Key ApplicationsUnder investigationOrganic synthesisEarly-stage research

This table highlights structural and functional diversity among cyclohexene derivatives, underscoring the role of substituents in modulating reactivity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in nonpolar solvents (e.g., dichloromethane, ethyl acetate) due to the aromatic benzyl group and hydrophobic cyclohexene ring.

  • Stability: Susceptible to acid-catalyzed cleavage of the ether linkage and potential oxidation of the double bond .

Thermal Properties

No direct melting or boiling point data are available. Analogous ethers with similar molecular weights typically exhibit boiling points between 200–250°C under reduced pressure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator